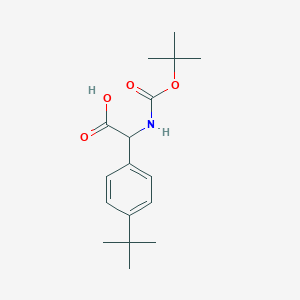

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid

描述

属性

IUPAC Name |

2-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)12-9-7-11(8-10-12)13(14(19)20)18-15(21)22-17(4,5)6/h7-10,13H,1-6H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLQLQNIDJOGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336889-00-9 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(4-tert-butylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry could be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the amino group.

Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol.

Substitution: The tert-butyl group may participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include strong acids or bases, depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

科学研究应用

Organic Synthesis

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid is primarily utilized as an intermediate in the synthesis of complex organic molecules. The Boc group allows for the protection of amine functionalities during reactions, facilitating the synthesis of more complex structures without the risk of unwanted reactions at the amine site.

Synthetic Routes:

- Protection of Amine Group: The amine group can be protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

- Formation of Acetic Acid Derivative: The protected amine is then reacted with suitable acetic acid derivatives under controlled conditions to form the final product.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development and medicinal chemistry. Its ability to protect functional groups makes it valuable in synthesizing pharmaceutical compounds where selective reactivity is crucial.

Biological Activity:

Research indicates that derivatives of this compound may exhibit antiproliferative effects on various cancer cell lines, including human acute myeloid leukemia (MV4-11), lung (A549), colorectal (LoVo), and breast (MCF-7) cancer cell lines. Notably, certain substitutions have enhanced activity against these cell lines, indicating its potential as a therapeutic agent.

Case Study:

A study demonstrated that specific derivatives exhibited significant inhibition of matrix metalloproteinases (MMPs), which are critical in tumor metastasis. This suggests that compounds related to this compound could play a role in cancer treatment strategies aimed at preventing metastasis.

Biological Studies

In addition to its synthetic applications, this compound has been investigated for its interactions within biological systems. Interaction studies focus on its behavior in cellular environments and its potential as a drug candidate.

Pharmacokinetics:

The compound is soluble in various solvents, including water and methanol, which may facilitate its absorption and distribution within biological systems.

作用机制

The mechanism of action for 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid would depend on its specific application. In drug development, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The Boc group provides stability and protection during chemical reactions, which can be removed under acidic conditions to reveal the active amino group.

相似化合物的比较

Core Structural Features

The compound belongs to a family of Boc-protected α-amino acetic acid derivatives. Key structural variations among analogs include:

Aromatic ring substituents (e.g., phenyl, pyridinyl, thiophenyl).

Substituent position (para vs. meta/ortho).

Additional functional groups (e.g., hydroxyl, methyl).

Comparative Analysis of Key Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications | References |

|---|---|---|---|---|---|

| 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid | C₁₇H₂₅NO₄ | 307.39 | 4-tert-butylphenyl | High lipophilicity; peptide synthesis | |

| 2-(Boc-amino)-2-(3-pyridinyl)acetic acid | C₁₂H₁₆N₂O₄ | 268.27 | 3-pyridinyl | Enhanced solubility; kinase inhibition | |

| 2-(Boc-amino)-2-(3-thiophenyl)acetic acid | C₁₁H₁₅NO₄S | 269.30 | 3-thiophenyl | Electron-rich for conjugation | |

| 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid | C₁₃H₁₇NO₅ | 267.28 | 4-hydroxyphenyl | Hydrogen bonding capacity; drug delivery | |

| 2-(Boc-amino)-2-(4-ethylphenyl)acetic acid | C₁₅H₂₁NO₄ | 279.33 | 4-ethylphenyl | Moderate lipophilicity; intermediates | |

| 2-[(tert-Butoxy)carbonylamino]-2-phenylacetic acid (Boc-N-Me derivative) | C₁₄H₁₉NO₄ | 265.31 | N-methyl, phenyl | Altered steric profile; protease studies | |

| 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic acid | C₁₇H₂₃NO₄ | 305.37 | Tetrahydro-naphthyl | Conformational rigidity; drug scaffolds |

Physicochemical and Functional Differences

- Lipophilicity : The 4-tert-butylphenyl group in the target compound increases lipophilicity (logP ~3.5) compared to analogs like the 4-hydroxyphenyl (logP ~2.0) or pyridinyl (logP ~1.5) derivatives .

- Solubility : Polar substituents (e.g., hydroxyl, pyridinyl) improve aqueous solubility. For example, the 3-pyridinyl analog () is soluble in polar aprotic solvents (DMSO, DMF), whereas the tert-butylphenyl variant requires organic solvents like dichloromethane ().

- Thermal Stability: Melting points vary widely. The tert-butylphenyl derivative lacks reported melting data, but related compounds (e.g., vinylpyridinone analogs in ) melt at 241–242°C, suggesting high thermal stability .

生物活性

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The tert-butyl group enhances lipophilicity, which may influence the compound's interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group and a Boc (tert-butoxycarbonyl) protected amine, which are significant for its stability and reactivity. The Boc group is commonly used to protect amines during synthesis, allowing for selective reactions without deactivating the amino functionality.

1. Anticancer Activity

Research has indicated that derivatives of amino acids similar to this compound exhibit anticancer properties. In particular, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines. For instance:

- IC50 Values : Compounds structurally related to this compound demonstrated IC50 values ranging from 3.0 µM to 10 µM against human cancer cell lines such as MCF-7 and A549 .

- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

2. Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor:

- Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), with some showing promising K_i values in the nanomolar range . This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituent Variations : Studies have shown that varying the substituents on the phenyl ring can significantly affect potency and selectivity against biological targets . For example, replacing the tert-butyl group with other alkyl groups may alter hydrophobic interactions and binding affinity.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on CFTR Modulators : Research involving compounds that modulate cystic fibrosis transmembrane conductance regulator (CFTR) function demonstrated that modifications to the amino acid backbone can enhance chloride secretion in epithelial cells . This suggests that this compound could be investigated for similar applications.

- Anticancer Efficacy : A study reported that a related compound exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis . Such findings underscore the necessity for further investigation into the anticancer potential of this compound.

Data Summary Table

常见问题

Q. What are the optimal conditions for introducing the Boc protecting group to 2-amino-2-(4-tert-butyl-phenyl)acetic acid?

The Boc (tert-butoxycarbonyl) group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. A common protocol involves dissolving the amino acid derivative in a mixture of dioxane/water (4:1) with 1 equivalent of sodium bicarbonate, followed by Boc anhydride addition at 0–5°C. Reaction progress is monitored via TLC or HPLC. After 12–24 hours, the product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of the Boc-protected derivative?

Key characterization methods include:

- NMR : H and C NMR to verify Boc-group integration (e.g., tert-butyl protons at ~1.3 ppm) and aromatic protons from the 4-tert-butyl-phenyl moiety .

- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm the molecular ion peak (e.g., [M+H] for CHNO, expected m/z 308.18) .

Q. What purification strategies are recommended for removing unreacted starting materials?

Column chromatography (silica gel, hexane/ethyl acetate) is standard. For persistent impurities, preparative HPLC with a reversed-phase column (e.g., 70% acetonitrile/0.1% TFA) can resolve polar byproducts. Solubility in dichloromethane or ethyl acetate aids in recrystallization for crystalline derivatives .

Advanced Research Questions

Q. How can enantiomeric resolution challenges be addressed for chiral derivatives of this compound?

Chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems can separate enantiomers. For diastereomeric mixtures, derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by NMR analysis is effective .

Q. What are the implications of steric hindrance from the 4-tert-butyl-phenyl group on reaction kinetics?

The bulky tert-butyl group slows nucleophilic reactions at the adjacent amino or carboxylic acid sites. Kinetic studies using DFT calculations (e.g., Gaussian 16) reveal increased activation energy for acylations or amidations. Experimental validation via stopped-flow IR spectroscopy under varying temperatures (25–60°C) can quantify rate constants .

Q. How does the Boc group’s stability vary under acidic vs. thermal conditions?

The Boc group is labile under strong acids (e.g., TFA/HCl in dichloromethane, 0–5°C) but stable at temperatures ≤80°C. Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. For acid-sensitive downstream reactions, alternative protecting groups (e.g., Fmoc) may be preferable .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from solvent purity or Boc anhydride stoichiometry. A systematic study comparing anhydrous vs. hydrated conditions (e.g., dioxane with 5% water) shows yield improvements from 65% to 82%. Reproducibility requires strict control of sodium bicarbonate concentration and reaction time .

Methodological Challenges & Solutions

Q. What strategies mitigate racemization during peptide coupling reactions involving this amino acid derivative?

Racemization is minimized using:

Q. How can computational methods aid in designing derivatives with enhanced bioactivity?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities for target enzymes (e.g., proteases). QSAR models using descriptors like logP and polar surface area guide modifications to improve solubility or metabolic stability .

Q. What precautions are critical when handling hazardous byproducts (e.g., HCN) during Boc deprotection?

TFA-mediated deprotection may generate trace HCN under high heat. Use fume hoods with HCN sensors, and neutralize waste with aqueous NaHCO before disposal. PPE (gloves, goggles) and ventilation are mandatory .

Applications in Academic Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。